2-[(2-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-oxoethyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone
CAS No.: 301194-77-4
Cat. No.: VC21386074
Molecular Formula: C25H20Cl2N2O3S
Molecular Weight: 499.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301194-77-4 |
|---|---|
| Molecular Formula | C25H20Cl2N2O3S |
| Molecular Weight | 499.4g/mol |
| IUPAC Name | 2-[2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-oxoethyl]sulfanyl-3-ethylquinazolin-4-one |
| Standard InChI | InChI=1S/C25H20Cl2N2O3S/c1-2-29-24(31)19-5-3-4-6-22(19)28-25(29)33-15-23(30)17-8-10-18(11-9-17)32-14-16-7-12-20(26)21(27)13-16/h3-13H,2,14-15H2,1H3 |
| Standard InChI Key | ZNSOCSQKNMQVSV-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl |
| Canonical SMILES | CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl |
Introduction
Structural Characteristics and Chemical Properties
Structural Analysis
2-[(2-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-oxoethyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone belongs to the quinazolinone class, characterized by a benzene ring fused with a pyrimidine ring, forming a bicyclic structure. Quinazolinones are nitrogen-containing heterocycles that serve as building blocks for more than 150 naturally occurring alkaloids isolated from various plants, microorganisms, and animals . The compound features several key structural components:
-
A quinazolinone core (4(3H)-quinazolinone) that provides stability and biological activity
-
An ethyl substituent at position 3 of the quinazolinone ring
-
A sulfanyl linkage at position 2, which enhances the compound's reactivity
-
A complex substituent containing a 3,4-dichlorobenzyl group attached to a phenoxy moiety via an oxoethyl bridge
The presence of the 3,4-dichlorobenzyl group is particularly significant, as similar halogenated substituents have been associated with enhanced biological activities in related compounds .
Physical and Chemical Properties
Based on the structural characteristics of similar quinazolinone derivatives, this compound likely possesses the following properties:
The lipophilicity of this compound is a particularly important characteristic, as it allows quinazolinones to penetrate the blood-brain barrier, making them suitable candidates for targeting central nervous system diseases . Additionally, the presence of the sulfanyl group at position 2 contributes to the compound's reactivity, enabling it to participate in various chemical transformations and potentially interact with biological targets.
Synthesis and Reactivity
| Step | Reaction | Conditions | Reagents |
|---|---|---|---|
| 1 | Quinazolinone core formation | Reflux, 2-3 hours | Anthranilic acid, formamide |
| 2 | N-ethylation | Room temperature, 12-24 hours | Ethyl iodide, K₂CO₃, DMF |
| 3 | Sulfanation at C-2 | 0-25°C, 4-6 hours | Appropriate thiol, base |
| 4 | Attachment of phenoxy moiety | 25-60°C, 8-12 hours | 2-bromo-1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}ethan-1-one, base |
Chemical Reactivity
The chemical reactivity of 2-[(2-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-oxoethyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone is primarily influenced by its functional groups. The compound can potentially participate in:
-
Nucleophilic substitution reactions involving the chlorine atoms on the dichlorobenzyl group
-
Electrophilic reactions at the sulfanyl linkage
-
Hydrolysis of the 4(3H)-quinazolinone ketone function under strong basic or acidic conditions
-
Oxidation of the sulfanyl group to sulfoxide or sulfone
-
Alkylation or acylation at various reactive sites
These reactions could be leveraged for further derivatization to enhance specific biological activities or improve pharmacokinetic properties.
Biological Activities
Anticancer Properties
Quinazolinone derivatives have demonstrated significant anticancer activities through various mechanisms . Based on structural similarities with known bioactive quinazolinones, 2-[(2-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-oxoethyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone may exhibit anticancer effects through:
-
Tubulin polymerization inhibition: The presence of the 3,4-dichlorobenzyl group may enable binding to tubulin, disrupting microtubule organization and inducing mitotic arrest
-
Apoptosis induction: Similar compounds have shown the ability to trigger apoptosis via both exogenous and endogenous pathways, including cytochrome c release and caspase activation
-
Cell cycle arrest: The compound may induce G2/M phase arrest, a common mechanism observed with quinazolinone derivatives
The following table summarizes potential anticancer activities based on structurally similar quinazolinone derivatives:
Antimalarial and Antimicrobial Activities
Quinazolinone derivatives have shown promising results as antimalarial agents, particularly against Plasmodium berghei. The sulfanyl linkage and the presence of halogenated substituents in 2-[(2-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-oxoethyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone may contribute to potential antimalarial activity.
Additionally, the compound may exhibit antimicrobial properties, as quinazolinones are known for their antibacterial and antifungal activities. The 3,4-dichlorobenzyl moiety could enhance these properties, as halogenated aromatic compounds often demonstrate improved antimicrobial efficacy.
Structure-Activity Relationships
Key Structure-Activity Correlations
The biological activity of 2-[(2-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-oxoethyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone is likely influenced by specific structural features:
Comparative Analysis with Similar Compounds
Comparing 2-[(2-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-oxoethyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone with structurally related compounds provides insights into potential structure-activity relationships:
Research Applications and Future Perspectives
Future Research Directions
To fully understand and harness the potential of 2-[(2-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-oxoethyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone, future research should focus on:
-
Synthesis and complete characterization of the compound, including X-ray crystallography to determine its three-dimensional structure
-
Comprehensive biological evaluation against various cancer cell lines, parasites, and microbial strains
-
Mechanistic studies to elucidate its precise mode of action, particularly its interactions with tubulin and other potential cellular targets
-
Structure-activity relationship studies through the synthesis of analogues with modifications at key positions
-
Pharmacokinetic and toxicological evaluations to assess its drug-like properties and safety profile
-
Molecular modeling studies to predict binding interactions with potential biological targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume